molecular formula C5H6N2O3 B1346406 Methyl 2-aminooxazole-4-carboxylate CAS No. 1000576-38-4

Methyl 2-aminooxazole-4-carboxylate

Cat. No. B1346406
M. Wt: 142.11 g/mol
InChI Key: KVJXBXVLOSDXIK-UHFFFAOYSA-N
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Description

Methyl 2-aminooxazole-4-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a derivative of 2-aminooxazole-4-carboxylic acid and is commonly used in the synthesis of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular formula of Methyl 2-aminooxazole-4-carboxylate is C5H6N2O3 . The molecular weight is 142.11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-aminooxazole-4-carboxylate include a molecular weight of 142.11 and a density of 1.345±0.06 g/cm3 . The boiling point is predicted to be 273.4±32.0℃ .

Scientific Research Applications

Structural Analysis

Crystal Structure Exploration

Researchers investigated the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, a compound structurally related to Methyl 2-aminooxazole-4-carboxylate. They discovered that its structure consists of planar sheets connected by intermolecular hydrogen bonding. This analysis could provide insights into the structural properties of Methyl 2-aminooxazole-4-carboxylate derivatives as well (Kennedy et al., 2001).

Chemical Synthesis and Modifications

Enantioselective Synthesis

Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity through a Pd–catalyzed amide coupling, followed by oxazole formation. This method showcases the versatility in synthesizing oxazole derivatives, which could be applicable to Methyl 2-aminooxazole-4-carboxylate as well (Magata et al., 2017).

Oxazole Derivatives Synthesis

Isoxazole-4-carboxylic acid derivatives were synthesized through a domino isoxazole-isoxazole isomerization, demonstrating a method that could potentially be adapted for the synthesis of various Methyl 2-aminooxazole-4-carboxylate derivatives (Serebryannikova et al., 2019).

Biological Activity and Applications

Photostability and Prebiotic Chemistry

A study on the photodegradation of 2-aminoazoles under UV light, including 2-aminooxazole, highlights the molecule's photostability, which has implications in prebiotic chemistry on early Earth. This insight could be relevant when considering the stability and potential applications of Methyl 2-aminooxazole-4-carboxylate in various environments (Todd et al., 2019).

properties

IUPAC Name

methyl 2-amino-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBXVLOSDXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650258
Record name Methyl 2-amino-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminooxazole-4-carboxylate

CAS RN

1000576-38-4
Record name Methyl 2-amino-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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